3-Cyano-2-oxopropanoic acid
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Overview
Description
3-Cyano-2-oxopropanoic acid is an organic compound with the molecular formula C4H3NO3 It is a derivative of propanoic acid, characterized by the presence of a cyano group (-CN) and a keto group (-C=O) on the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyano-2-oxopropanoic acid can be synthesized through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under specific reaction conditions to yield cyanoacetamide derivatives . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reactions: Nucleophiles such as amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Cyano-2-oxopropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit soluble guanylate cyclase, leading to the inhibition of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNFα) synthesis . This inhibition results in decreased levels of cyclic guanosine monophosphate (cGMP), which plays a role in various physiological processes.
Comparison with Similar Compounds
Pyruvic Acid (2-oxopropanoic acid): Pyruvic acid is the simplest alpha-keto acid and serves as an important intermediate in metabolic pathways.
3-Cyano-2-oxo-propionic acid ethyl ester: This ester derivative of 3-Cyano-2-oxopropanoic acid is used in similar applications and exhibits anti-inflammatory properties.
Uniqueness: this compound is unique due to its combination of a cyano group and a keto group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
3-cyano-2-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c5-2-1-3(6)4(7)8/h1H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGMSRWALLTAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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